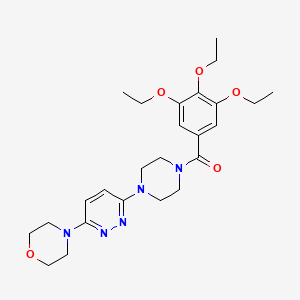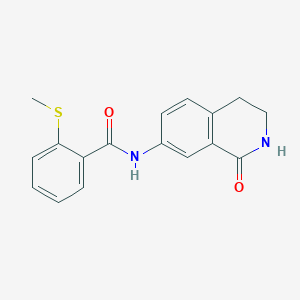![molecular formula C20H16N2O2S2 B2463250 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 59543-71-4](/img/structure/B2463250.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methoxyphenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methoxyphenyl)amine: Similar in structure but with different electronic properties.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,4-phenylenediamine: Another related compound with distinct chemical behavior.
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs significantly in reactivity and applications.
Uniqueness
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and methoxyphenyl groups, which confer specific electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of materials with specialized functions.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)
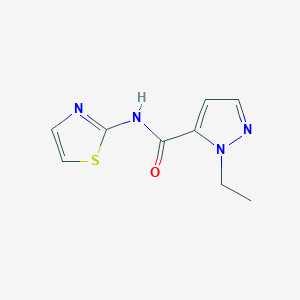
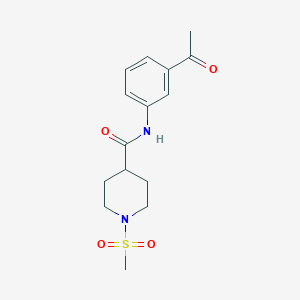
![Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)
![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
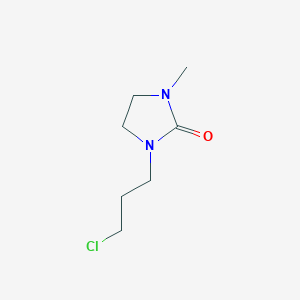
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)

![N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2463183.png)
